molecular formula C8H13NO2 B2895432 3,3-Diethylpyrrolidine-2,5-dione CAS No. 501357-88-6

3,3-Diethylpyrrolidine-2,5-dione

Cat. No.: B2895432
CAS No.: 501357-88-6
M. Wt: 155.197
InChI Key: CDTVXZXPNNELFC-UHFFFAOYSA-N
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Description

3,3-Diethylpyrrolidine-2,5-dione is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with two ethyl groups at the 3-position and two carbonyl groups at the 2 and 5 positions. This compound is part of the pyrrolidine-2,5-dione family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethylpyrrolidine-2,5-dione typically involves the reaction of succinic anhydride with diethylamine under controlled conditions. The reaction proceeds through nucleophilic acyl substitution, where the amine attacks the anhydride, leading to the formation of the pyrrolidine-2,5-dione ring .

Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3-Diethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3-Diethylpyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its anticonvulsant and antinociceptive activities, making it a candidate for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,3-Diethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 3,3-Dimethylpyrrolidine-2,5-dione
  • 3,3-Diethylpyrrolidine-2-one
  • 3,3-Diethylhexahydro-isoindole-1,3-dione

Comparison: 3,3-Diethylpyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of two carbonyl groups, which contribute to its distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits a broader range of biological activities and higher potency in certain applications .

Properties

IUPAC Name

3,3-diethylpyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-8(4-2)5-6(10)9-7(8)11/h3-5H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTVXZXPNNELFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)NC1=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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